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Compound of Interest

Compound Name: 2,5-Furandione, 3-pentyl-

Cat. No.: B15467850

An In-depth Technical Guide to 3-Pentyl-2,5-
furandione

Disclaimer: Scientific literature extensively detailing the experimental properties, synthesis, and
biological activity of 3-pentyl-2,5-furandione is limited. The following guide provides available
information and extrapolates potential characteristics and methodologies based on chemically
related compounds. This information is intended for research and development professionals
and should be used as a foundational reference, not as a definitive source of established data.

Chemical Structure and Identification

3-Pentyl-2,5-furandione is a derivative of maleic anhydride, featuring a five-carbon pentyl group
substituted at the third position of the furan-2,5-dione ring.

Chemical Name: 3-Pentyl-2,5-furandione Synonyms: Pentylmaleic anhydride CAS Number:
54124-55-9 Molecular Formula: CoH1203 Molecular Weight: 168.19 g/mol

Table 1: Chemical Identifiers and Basic Properties
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Identifier/Property Value Reference
CAS Number 54124-55-9 [1]
Molecular Formula CoH1203 [1]
Molecular Weight 168.19 [1]

Canonical SMILES

CCCCCC1=CC(=0)0C1=0

Physical Description

Reported as a white powder

[2]

Purity

Commercially available up to
99%

[2]

Physicochemical Properties

Experimentally determined physicochemical data for 3-pentyl-2,5-furandione are not readily

available in peer-reviewed literature. The data in Table 2 are predicted values or general

properties of similar alkylated maleic anhydrides.

Table 2: Predicted Physicochemical Properties

Property Predicted/General Value Notes
Alkylated maleic anhydrides
Melting Point Not available are typically low-melting solids
or liquids.
Expected to be higher than
Boiling Point Not available maleic anhydride (202 °C) due
to the alkyl chain.
Likely soluble in organic Maleic anhydride is soluble in
- solvents (e.g., acetone, ethyl many organic solvents and
Solubility )
acetate, chloroform). Reacts hydrolyzes in water to form
with water. maleic acid.[3]
) This suggests a moderate
logP (o/w) 1.57650 (Predicted)

lipophilicity.
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Synthesis and Reactivity
Hypothetical Synthesis

A specific, detailed experimental protocol for the synthesis of 3-pentyl-2,5-furandione is not
published. However, a plausible synthetic route can be proposed based on general methods for
the synthesis of 3-alkyl-2,5-furandiones. One common approach is the palladium-catalyzed
oxidative carbonylation of terminal alkynes.

Hypothetical Experimental Protocol: Synthesis of 3-Pentyl-2,5-furandione from 1-heptyne

This protocol is a generalized example based on the synthesis of similar maleic anhydrides and
would require optimization.

» Reaction Setup: To a high-pressure reactor, add 1-heptyne, a palladium(ll) iodide (Pdl2)
catalyst, and potassium iodide (KI) in an aqueous dioxane solvent.

o Reaction Conditions: Pressurize the reactor with a mixture of carbon monoxide (CO), air, and
carbon dioxide (CO2) (e.g., 4:1:1 ratio) to a total pressure of 160 atm. Heat the reaction
mixture to 60-80 °C with vigorous stirring.

e Reaction Monitoring: Monitor the consumption of the starting material (1-heptyne) by
techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

o Work-up and Purification: After the reaction is complete, cool the reactor to room
temperature and carefully vent the gases. Extract the reaction mixture with an organic
solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum
distillation or column chromatography on silica gel.
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Hypothetical Synthesis Workflow

1-Heptyne, PdI2, KI,
aqueous dioxane

:

Pressurize with CO/Air/CO2 (160 atm)
Heat to 60-80 °C

(Monitor by GC/TLC)

Cool, vent, extract with
ethyl acetate, wash, dry

:

Vacuum distillation or
column chromatography

Click to download full resolution via product page
Caption: Hypothetical synthesis workflow for 3-pentyl-2,5-furandione.

Reactivity

The reactivity of 3-pentyl-2,5-furandione is expected to be governed by the electron-deficient
double bond and the anhydride functionality.
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» Hydrolysis: Like maleic anhydride, it will readily hydrolyze in the presence of water to form
the corresponding dicarboxylic acid, pentylmaleic acid.

o Diels-Alder Reactions: The double bond can participate as a dienophile in Diels-Alder
reactions with conjugated dienes.

e Nucleophilic Acyl Substitution: The anhydride carbonyl groups are susceptible to nucleophilic
attack by alcohols, amines, and other nucleophiles to form esters, amides, and other
derivatives.

o Addition Reactions: The double bond can undergo various addition reactions, including
halogenation and hydrogenation.

Biological Activity and Potential Applications

There is a significant lack of information in the scientific literature regarding the biological
activity of 3-pentyl-2,5-furandione. While some commercial suppliers suggest its use in "healing
drugs,"” this claim is not substantiated by published research.

However, related furanone and maleic anhydride derivatives have been investigated for a
range of biological activities:

« Insecticidal Activity: A study on 2,3-dimethylmaleic anhydride isolated from Colocasia
esculenta demonstrated its potential as a biofumigant against insect pests of stored grains.

[3]

o Antimicrobial and Anticancer Activities: Various substituted furan derivatives have been
synthesized and evaluated for their cytotoxic effects against cancer cell lines and their
activity against bacteria.

e Enzyme Inhibition: The reactive nature of the maleic anhydride moiety makes it a candidate
for covalent inhibition of enzymes, although this has not been specifically reported for the
pentyl derivative.

Given the lack of data, the biological profile of 3-pentyl-2,5-furandione remains to be
elucidated. Any potential therapeutic applications would require extensive preclinical
investigation.
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Spectroscopic Data

No experimental spectroscopic data (NMR, IR, MS) for 3-pentyl-2,5-furandione has been found
in the public domain. For research purposes, it would be necessary to acquire and characterize
the compound to obtain this data.

Conclusion

3-Pentyl-2,5-furandione is a chemical compound with a clear structure and basic identifiers.
However, a comprehensive understanding of its physicochemical properties, a validated
synthetic protocol, and its biological activity is currently lacking in the scientific literature. The
information provided in this guide is based on the known chemistry of related maleic anhydride
derivatives and serves as a starting point for further research and investigation into this
molecule. Researchers and drug development professionals are encouraged to perform their
own experimental validation of the properties and potential applications of 3-pentyl-2,5-
furandione.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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